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carboxylic acid

Cat. No.: B2922083 Get Quote

Introduction
1-Benzyl-6-oxopiperidine-3-carboxylic acid is a key heterocyclic scaffold with significant

potential in medicinal chemistry and drug development. Its rigid, chiral structure makes it an

attractive building block for synthesizing novel therapeutic agents. A thorough understanding of

its chemical identity and purity is paramount for its application in research and development.

This technical guide provides an in-depth analysis of the spectral data for 1-Benzyl-6-
oxopiperidine-3-carboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). The methodologies and interpretations presented herein are designed to

serve as a comprehensive resource for researchers, scientists, and drug development

professionals, ensuring the accurate identification and characterization of this important

molecule.

The structural integrity of a compound is the foundation of its biological activity. In this context,

spectroscopic techniques are not merely confirmatory tools but are integral to the process of

rational drug design. This guide will delve into the predicted ¹H and ¹³C NMR spectra,

elucidating the chemical environment of each nucleus, and will propose a detailed

fragmentation pathway based on established principles of mass spectrometry.
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For clarity in the subsequent spectral analysis, the atoms of 1-Benzyl-6-oxopiperidine-3-
carboxylic acid have been systematically numbered. This numbering scheme will be used

consistently throughout this guide.

Caption: Molecular structure and numbering of 1-Benzyl-6-oxopiperidine-3-carboxylic acid.

Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that provides information about the

molecular weight and elemental composition of a compound. For 1-Benzyl-6-oxopiperidine-3-
carboxylic acid (C₁₃H₁₅NO₃), the monoisotopic mass is 233.1052 Da.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)
A robust method for the analysis of this compound involves Electrospray Ionization (ESI)

coupled with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF)

instrument.

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable

solvent (e.g., methanol or acetonitrile).

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

Ionization Mode: Positive ion mode is typically preferred for this compound due to the

presence of the basic nitrogen atom, which is readily protonated.

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the

theoretical mass to confirm the elemental composition.

Predicted Mass Spectral Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts

of 1-Benzyl-6-oxopiperidine-3-carboxylic acid in positive ion mode.
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Adduct Predicted m/z

[M+H]⁺ 234.1125

[M+Na]⁺ 256.0944

[M+K]⁺ 272.0684

[M+NH₄]⁺ 251.1390

Data sourced from PubChem predictions.[1]

Fragmentation Pathway
Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]⁺) is expected to

yield characteristic fragment ions. The fragmentation of N-benzyl compounds is often

dominated by the formation of a stable benzyl or tropylium cation.[2][3] The lactam and

carboxylic acid moieties also contribute to the fragmentation pattern.[4][5][6][7][8]

[M+H]⁺
m/z = 234.11

Tropylium ion
m/z = 91.05

Loss of C₆H₈NO₃

[M+H - C₇H₇]⁺
m/z = 143.06Loss of C₇H₇

[M+H - COOH]⁺
m/z = 189.11

Loss of COOH

[M+H - H₂O]⁺
m/z = 216.10

Loss of H₂O

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for protonated 1-Benzyl-6-oxopiperidine-3-
carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-Benzyl-6-
oxopiperidine-3-carboxylic acid.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of DMSO-d₆ is often advantageous

for compounds with carboxylic acid and amide protons, as it allows for their observation.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal

resolution.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters

include a sufficient number of scans for a good signal-to-noise ratio and an appropriate

relaxation delay.

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless

Enhancement by Polarization Transfer) experiment can be performed to differentiate

between CH, CH₂, and CH₃ groups.

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of

all proton and carbon signals.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR chemical shifts are based on the analysis of similar structures and

established chemical shift ranges.[9][10][11][12] The data for the closely related cis-1-Benzyl-2-

(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid provides a valuable reference.
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Proton(s)
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-3 ~3.0-3.2 m 1H

H-4 ~1.9-2.2 m 2H

H-5 ~2.3-2.5 m 2H

H-7 ~4.5-4.7 (AB quartet) d 2H

H-9, H-11, H-13 ~7.2-7.4 m 5H

COOH ~12.0-12.5 br s 1H

Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet in the

downfield region (10-13 ppm) due to hydrogen bonding and exchange.[13][14][15]

Aromatic Protons (H-9, H-11, H-13): The five protons of the benzyl group will resonate in the

aromatic region, typically between 7.2 and 7.4 ppm.

Benzylic Protons (H-7): The two benzylic protons are diastereotopic due to the chiral center

at C-3 and are expected to appear as an AB quartet.[16][17]

Piperidone Ring Protons (H-3, H-4, H-5): These protons will appear as complex multiplets in

the aliphatic region. The proton at C-3, being adjacent to the carboxylic acid and the

nitrogen, will be the most downfield of this group.

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are based on established ranges for the respective

functional groups.[18][19][20][21]
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Carbon(s) Predicted Chemical Shift (δ, ppm)

C-3 ~50-55

C-4 ~20-25

C-5 ~30-35

C-6 ~170-175

C-7 ~50-55

C-8 ~135-140

C-9, C-13 ~128-130

C-10, C-12 ~127-129

C-11 ~125-127

C-14 ~175-180

Carbonyl Carbons (C-6, C-14): The lactam and carboxylic acid carbonyl carbons are the

most deshielded, appearing in the 170-180 ppm region.[13][14]

Aromatic Carbons (C-8 to C-13): These carbons will resonate in the typical aromatic window

of 125-140 ppm.

Piperidone and Benzylic Carbons (C-3, C-4, C-5, C-7): These sp³ hybridized carbons will

appear in the upfield region of the spectrum.

Conclusion
The comprehensive spectral analysis of 1-Benzyl-6-oxopiperidine-3-carboxylic acid
presented in this guide provides a robust framework for its unequivocal identification and

characterization. The predicted mass spectrometry and NMR data, grounded in established

principles and data from closely related analogs, offer a reliable reference for researchers.

Adherence to the outlined experimental protocols will ensure the acquisition of high-quality

data, which is fundamental to advancing research and development efforts involving this

versatile chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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